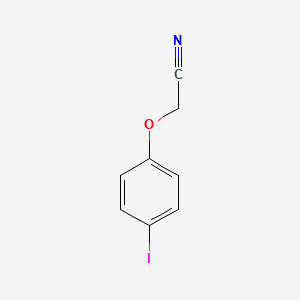

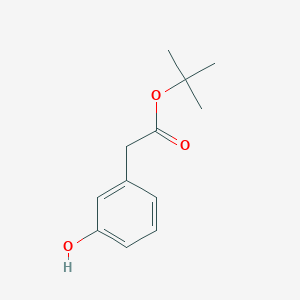

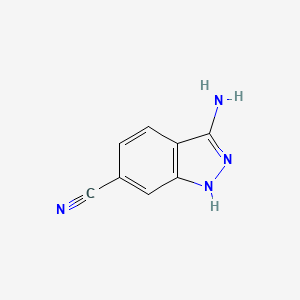

3-Amino-1H-indazole-6-carbonitrile

Übersicht

Beschreibung

3-Amino-1H-indazole-6-carbonitrile is a chemical compound that belongs to the indazole class, which is characterized by a fused pyrrole and benzene ring structure. Indazoles are of significant interest due to their diverse pharmacological properties and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of indazole derivatives has been a subject of research due to their biological relevance. A novel method for synthesizing 3-amino-2H-indazoles has been developed, which involves a palladium-catalyzed domino reaction sequence. This method starts with 2-halobenzonitriles and monosubstituted hydrazines, followed by intramolecular hydroamination and isomerization to yield various 2H-indazole analogues . Another approach for synthesizing related compounds involves a one-pot reaction of 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes, highlighting the versatility of methods to access such structures .

Molecular Structure Analysis

The molecular structure of indazole derivatives can be complex, and their analysis often requires a combination of experimental and theoretical techniques. For instance, a new fluorescent indazole derivative was synthesized and its structure was investigated using density functional theory calculations alongside spectroscopic methods like FT-IR and NMR . The crystal structure of related compounds has also been established through X-ray diffraction, providing detailed insights into their molecular geometry .

Chemical Reactions Analysis

Indazole derivatives can participate in various chemical reactions, which are essential for their functionalization and application in drug design. The synthesis of 2-amino-6-(1-aryl-5-methyl-1H-1,2,3-triazol-4yl)-4-phenylpyridine-3-carbonitrile through tandem Michael addition/imino-nitrile cyclization is an example of the chemical transformations these compounds can undergo . Additionally, three-component condensation reactions have been employed to create novel triazolo and pyrimidine carbonitriles, demonstrating the reactivity of indazole-related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives are crucial for their potential applications. The fluorescent indazole compound synthesized in one study exhibited distinct absorption and emission spectra, which were studied in various solvents. Its nonlinear optical properties and interaction with solvents were also investigated, revealing its potential as a nonlinear optical (NLO) material . The biological activity of some indazole derivatives has been confirmed, showing effective inhibition of cancer cell proliferation, which is significant for their potential use in cancer therapy .

Wissenschaftliche Forschungsanwendungen

Catalysis and Synthesis

The compound has been used in catalytic processes to synthesize novel pyrimidine and indazole derivatives. A study demonstrated the use of GdCl3 catalyzed Grieco condensation for synthesizing pyrimidine fused indazole derivatives with anti-microbial activity. This approach offers a concise method for preparing a wide range of indazole derivatives under mild conditions, highlighting its utility in the synthesis of biologically active compounds (T. Yakaiah et al., 2008).

Material Science

In material science, 3-Amino-1H-indazole-6-carbonitrile derivatives have been utilized in the development of new materials. For instance, a study on tetrazolyl triazolotriazine explored the formation of a carbonitrile derivative through diazotization followed by treatment with nitroacetonitrile, leading to the discovery of a new insensitive high explosive with potential applications in the materials industry (C. Snyder et al., 2017).

Green Chemistry

The compound has also found applications in green chemistry. A study showcased the efficient synthesis of novel triazolo-pyrimidine carbonitriles through a one-pot reaction under ultrasonic irradiation, emphasizing the method's advantages such as short reaction times and operational simplicity. This reflects the compound's role in facilitating more sustainable and efficient chemical syntheses (Keyume Ablajan et al., 2012).

Advanced Synthesis Techniques

Furthermore, 3-Amino-1H-indazole-6-carbonitrile derivatives have been synthesized using advanced techniques for potential therapeutic applications. For example, a derivative was synthesized through condensation, showcasing its potential in drug development and the exploration of new synthetic methodologies (Jiu-Fu Lu et al., 2020).

Safety And Hazards

The safety data sheet for 3-Amino-1H-indazole-6-carbonitrile indicates that it is harmful if swallowed and may cause skin and eye irritation as well as respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

The future directions for research on 3-Amino-1H-indazole-6-carbonitrile and similar compounds are likely to involve further exploration of their synthesis, properties, and potential applications. For instance, advanced computational tools are being used to visualize molecular dynamics simulations of such compounds . Additionally, ongoing research into the synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents suggests potential future directions in medicinal chemistry .

Eigenschaften

IUPAC Name |

3-amino-1H-indazole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c9-4-5-1-2-6-7(3-5)11-12-8(6)10/h1-3H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOXODDIVDMDIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626948 | |

| Record name | 3-Amino-1H-indazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1H-indazole-6-carbonitrile | |

CAS RN |

267413-32-1 | |

| Record name | 3-Amino-1H-indazole-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=267413-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-1H-indazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1291420.png)

![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1291433.png)

![7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1291437.png)

![1H-Pyrrolo[2,3-d]pyridazine](/img/structure/B1291449.png)